Lipophilicity Gain Over the Direct C‑Substituted Analog 2-(2-Methylpropyl)morpholine
Relative to its closest C‑substituted analog, 2-(2-methylpropyl)morpholine (CAS 927801-14-7), the additional 2‑methyl group in 2-methyl-2-(2-methylpropyl)morpholine increases computed LogP from 1.26 to 1.54, representing a ΔLogP of +0.28 [1][2]. Both compounds share identical TPSA (21 Ų), indicating that the lipophilicity shift occurs without altering polar surface area, a desirable combination for optimizing permeability while maintaining solubility.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.54 |
| Comparator Or Baseline | 2-(2-Methylpropyl)morpholine (2-isobutylmorpholine): LogP = 1.26 |
| Quantified Difference | ΔLogP = +0.28 (≈22% increase in predicted lipophilicity) |
| Conditions | Computed LogP values from Chemspace database; identical calculation method for both entries |
Why This Matters
A 0.28 LogP increment can significantly improve membrane permeability and target engagement for intracellular or CNS targets without changing the polar surface area, allowing medicinal chemists to tune lipophilicity while keeping the morpholine's solubilising features intact.
- [1] Chemspace. 2-Methyl-2-(2-methylpropyl)morpholine — LogP 1.54. CSSB00012218250. Accessed 2026. https://chem-space.com/CSSB00012218250-3CFEFC View Source
- [2] Chemspace. 2-(2-Methylpropyl)morpholine — LogP 1.26. CSSB00011935106. Accessed 2026. https://chem-space.com/CSSB00011935106-971C87 View Source
